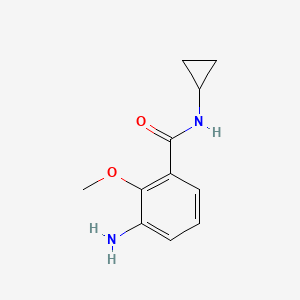

3-Amino-N-cyclopropyl-2-methoxybenzamide

Description

3-Amino-N-cyclopropyl-2-methoxybenzamide is a benzamide derivative characterized by a 3-amino group and 2-methoxy substituent on the benzene ring, with a cyclopropyl group attached to the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. The compound’s amino and methoxy groups likely enhance hydrogen-bonding capacity and modulate electron density, influencing reactivity and interactions with biological targets .

Propriétés

IUPAC Name |

3-amino-N-cyclopropyl-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-8(3-2-4-9(10)12)11(14)13-7-5-6-7/h2-4,7H,5-6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCQZFFBYSSRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-2-methoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-methoxybenzoic acid and cyclopropylamine.

Amidation Reaction: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-2-methoxybenzamide.

Nitration and Reduction: The N-cyclopropyl-2-methoxybenzamide undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group at the 3-position. The nitro group is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for 3-Amino-N-cyclopropyl-2-methoxybenzamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the nitration and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-N-cyclopropyl-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: 3-Nitro-N-cyclopropyl-2-methoxybenzamide.

Reduction: 3-Amino-N-cyclopropyl-2-methoxybenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

3-Amino-N-cyclopropyl-2-methoxybenzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-Amino-N-cyclopropyl-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclopropyl and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

2.1. Substituent Positioning and Electronic Effects

- 2-Aminobenzamides (): Unlike the target’s 3-amino group, 2-aminobenzamides prioritize substituents at the 2-position. Such variations may impact applications in glycan analysis or glycosylation engineering, where substituent orientation affects binding specificity .

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The 3-methyl substituent and N,O-bidentate directing group contrast with the target’s 2-methoxy and 3-amino groups. The latter’s electron-donating methoxy group could enhance para-directed electrophilic substitution, while the amino group at position 3 may enable chelation in metal-catalyzed reactions, differing from ’s focus on C–H functionalization .

2.2. Cyclopropyl Group Influence

- N-cyclopropyl-2-{[(methylamino)acetyl]amino}benzamide (): Both compounds feature a cyclopropyl group on the amide nitrogen. However, ’s methylaminoacetyl substituent introduces a branched chain, increasing steric bulk compared to the target’s planar 3-amino group. This difference may affect solubility or receptor binding in pharmacological contexts .

- 2-(Cyclopropylamino)-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide (): Here, the cyclopropyl is part of an acetamide backbone rather than a benzamide. The acetamide’s flexibility and phenyl group may alter conformational stability relative to the rigid benzamide scaffold of the target compound .

2.3. Functional Group Variations

- N-(3-aminopropyl)-2-ethoxybenzamide (): The ethoxy group at position 2 parallels the target’s methoxy but with increased hydrophobicity.

- N-(3-methoxypropyl)-3-methylbenzamide (): The methoxypropyl chain on the nitrogen diverges from the target’s cyclopropyl, reducing ring strain and possibly enhancing metabolic stability. The 3-methyl substituent vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.